2-Acetylphenyl 2-methylprop-2-enoate
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Overview
Description
2-Acetylphenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H12O3. It is a derivative of phenyl acetate and is characterized by the presence of an acetyl group and a methylprop-2-enoate group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the acylation of phenyl acetate with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenyl ring.
Scientific Research Applications
2-Acetylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the acetyl and methylprop-2-enoate groups.
2-Acetylphenol: Contains an acetyl group but lacks the methylprop-2-enoate group.
Methyl 2-methylprop-2-enoate: Contains the methylprop-2-enoate group but lacks the phenyl and acetyl groups.
Uniqueness
The presence of both the acetyl and methylprop-2-enoate groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
46404-03-9 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-8(2)12(14)15-11-7-5-4-6-10(11)9(3)13/h4-7H,1H2,2-3H3 |
InChI Key |
DFOUMIPJDPGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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